molecular formula C17H14N2O4 B12864194 Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Cat. No.: B12864194
M. Wt: 310.30 g/mol
InChI Key: FESMQNIZOUYGTE-UHFFFAOYSA-N
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Description

Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate is an organic compound belonging to the class of pyrazolo[1,5-a]pyridine derivatives.

Preparation Methods

The synthesis of Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of β-enaminone derivatives with hydrazine derivatives under microwave irradiation, resulting in high yields of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate exerts its effects involves interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways involved can vary depending on the specific biological context .

Properties

Molecular Formula

C17H14N2O4

Molecular Weight

310.30 g/mol

IUPAC Name

dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate

InChI

InChI=1S/C17H14N2O4/c1-22-16(20)14-13-10-12(11-6-4-3-5-7-11)8-9-19(13)18-15(14)17(21)23-2/h3-10H,1-2H3

InChI Key

FESMQNIZOUYGTE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=C(C=CN2N=C1C(=O)OC)C3=CC=CC=C3

Origin of Product

United States

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